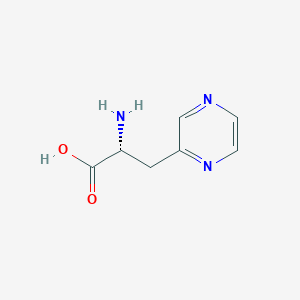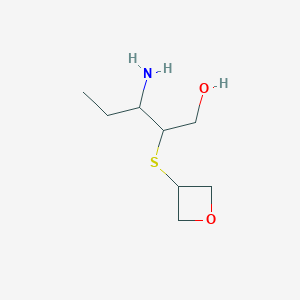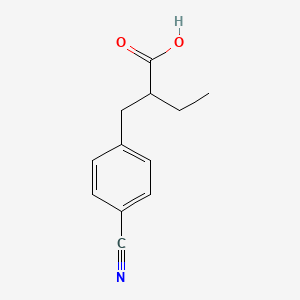
3-Fluoro-2-methyl-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-methyl-4-nitropyridine is an organic compound that belongs to the class of fluorinated pyridines. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine, methyl, and nitro groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-nitropyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-methyl-4-nitropyridine with a fluorinating agent such as Selectfluor® under basic conditions . The reaction proceeds via the substitution of the nitro group with a fluorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
化学反応の分析
Types of Reactions
3-Fluoro-2-methyl-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Aminopyridines: Formed by the reduction of the nitro group.
Carboxypyridines: Formed by the oxidation of the methyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
科学的研究の応用
3-Fluoro-2-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals with improved efficacy and environmental profiles.
作用機序
The mechanism of action of 3-Fluoro-2-methyl-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the molecule by forming strong hydrogen bonds and van der Waals interactions with the target. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can modulate biological pathways .
類似化合物との比較
Similar Compounds
3-Fluoro-4-nitropyridine: Lacks the methyl group, which can affect its reactivity and applications.
2-Fluoro-4-nitropyridine: Has the fluorine atom in a different position, leading to different chemical properties.
3-Methyl-4-nitropyridine: Lacks the fluorine atom, which can influence its biological activity and stability.
Uniqueness
3-Fluoro-2-methyl-4-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups in the pyridine ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H5FN2O2 |
|---|---|
分子量 |
156.11 g/mol |
IUPAC名 |
3-fluoro-2-methyl-4-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-6(7)5(9(10)11)2-3-8-4/h2-3H,1H3 |
InChIキー |
QAWZIZVDZIMNHX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


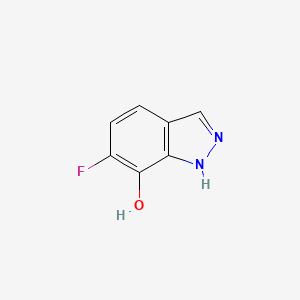
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
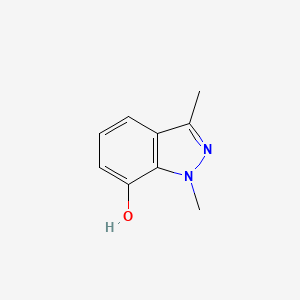

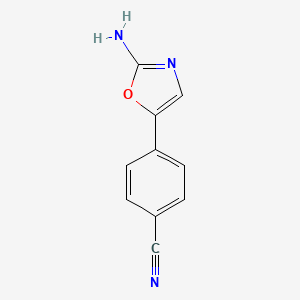


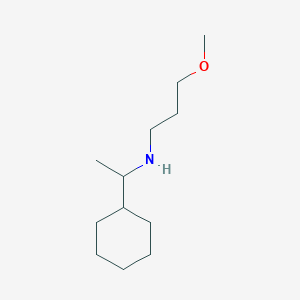
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)

